![molecular formula C16H18N2OS2 B5883440 N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as EMPTU, is a chemical compound that has been widely used in scientific research for its various properties. It is a thiourea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and antioxidant activity. Studies have shown that this compound exhibits cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains by disrupting bacterial cell membranes and inhibiting bacterial growth. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under various conditions and can be easily dissolved in organic solvents. Additionally, this compound has low toxicity, which makes it safe for use in lab experiments. However, this compound also has some limitations, including its high cost and limited availability. This compound is a relatively expensive compound, which may limit its use in some research studies. Additionally, this compound is not widely available, which may limit its use in some labs.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, including its potential use as an anticancer agent, antimicrobial agent, and antioxidant agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Additionally, studies are needed to optimize the synthesis of this compound to increase its yield and purity. Further research is also needed to explore the potential of this compound in other fields, such as materials science and environmental science. Overall, this compound has great potential for use in various scientific research studies and has the potential to lead to the development of new drugs and therapies.
Synthesis Methods
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized using various methods, including the reaction of 4-ethoxyaniline with 2-(methylthio)benzoyl isothiocyanate or the reaction of 4-ethoxyaniline with 2-(methylthio)benzoyl chloride followed by the reaction with ammonium thiocyanate. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in various scientific research studies, including its potential as an anticancer agent, antimicrobial agent, and antioxidant agent. Studies have shown that this compound exhibits cytotoxic activity against cancer cells and has the potential to be used in cancer therapy. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains and has the potential to be used in the development of new antibiotics. This compound has also been shown to exhibit antioxidant activity, which could be useful in the development of new drugs for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-19-13-10-8-12(9-11-13)17-16(20)18-14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMGFBFMLUZKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)
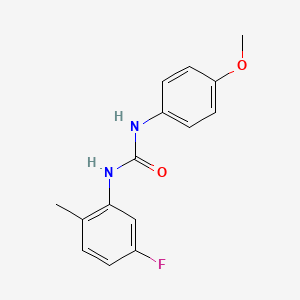
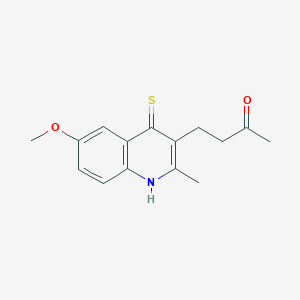

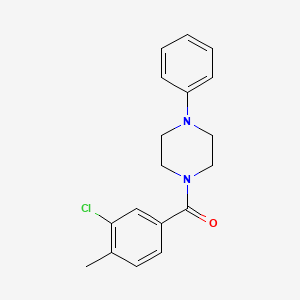
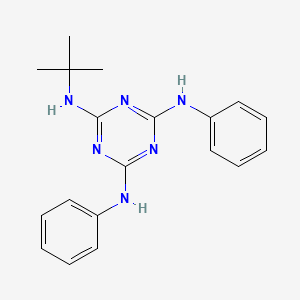

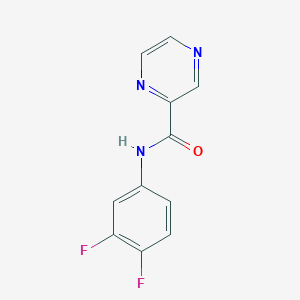
![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)
![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)
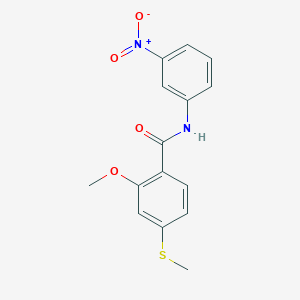
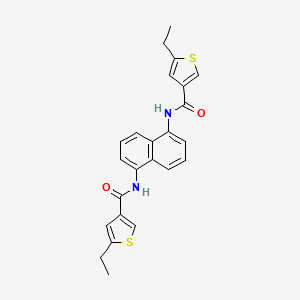
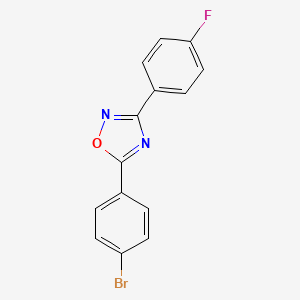
![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)